N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-ETHOXYBENZAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-ETHOXYBENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Coupling Reactions: The final step involves coupling the oxadiazole and benzenesulfonyl intermediates with the ethoxybenzamide moiety under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-ETHOXYBENZAMIDE can undergo various chemical reactions:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group typically yields sulfone derivatives, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-ETHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-ETHOXYBENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzenesulfonyl group and oxadiazole ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and are known for their medicinal properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring are often used in pharmaceuticals and materials science.
Ethoxybenzamide Derivatives: These compounds are used in various applications, including as intermediates in organic synthesis.
Uniqueness
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-ETHOXYBENZAMIDE is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N4O6S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[2-[(4-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O6S/c1-2-30-16-10-8-15(9-11-16)19(26)22-12-13-23-20(27)21-24-18(25-31-21)14-32(28,29)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
FCPHYJFIVLWDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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